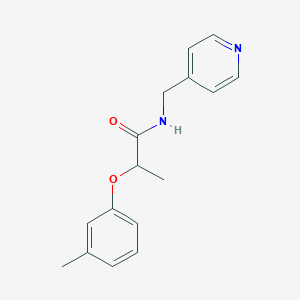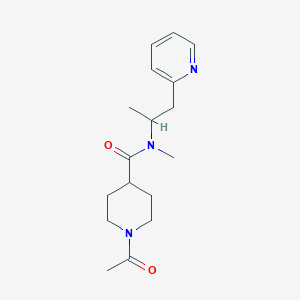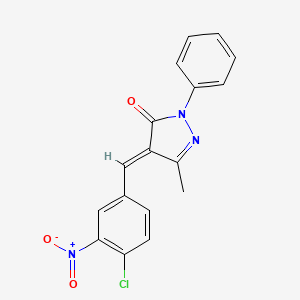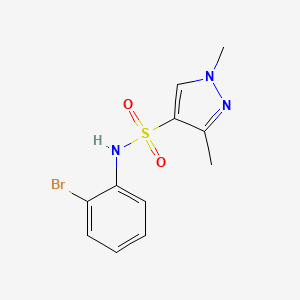
2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide, also known as MPMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research.
作用机制
2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in synaptic transmission and plasticity in the brain. By blocking this receptor, 2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide can modulate the activity of the cholinergic system and affect various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide can modulate the activity of the cholinergic system, leading to changes in synaptic plasticity, learning, and memory. Additionally, 2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide has been shown to have anti-inflammatory and analgesic effects, potentially through its interaction with the endocannabinoid system.
实验室实验的优点和局限性
2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide has several advantages for use in lab experiments, including its selectivity for the α7 nicotinic acetylcholine receptor and its ability to cross the blood-brain barrier. However, 2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide also has limitations, including its relatively low potency and its potential for off-target effects.
未来方向
There are several potential future directions for research on 2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide, including the development of more potent and selective α7 nicotinic acetylcholine receptor antagonists, the investigation of the effects of 2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide on other physiological processes, and the exploration of its potential therapeutic applications in neurological and inflammatory disorders. Additionally, the use of 2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide in combination with other compounds may provide new insights into the complex interactions between different neurotransmitter systems in the brain.
合成方法
2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide can be synthesized using a variety of methods, including the reaction of 3-methylphenol with 4-pyridinemethanol in the presence of a base, followed by the addition of propanoyl chloride. Alternatively, 2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide can be synthesized using the reaction of 3-methylphenol with 4-pyridinecarboxaldehyde and 2-amino-3-propanol in the presence of a catalyst.
科学研究应用
2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the role of the nicotinic acetylcholine receptor in the brain, as well as the effects of nicotine on synaptic plasticity. Additionally, 2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide has been used to investigate the role of the endocannabinoid system in the regulation of pain and inflammation.
属性
IUPAC Name |
2-(3-methylphenoxy)-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-4-3-5-15(10-12)20-13(2)16(19)18-11-14-6-8-17-9-7-14/h3-10,13H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKSBFTYGFRZHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenoxy)-N-(pyridin-4-ylmethyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-tert-butyl-6-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5294960.png)
![{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5294965.png)

![7-{2-[5,7-dibromo-3-(4-morpholinyl)-1-benzofuran-2(3H)-ylidene]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B5294979.png)
![5-isopropyl-2-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5294995.png)

![2-(1,1-dioxidotetrahydro-3-thienyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5295013.png)
![N-[1-(3,4-dimethoxyphenyl)-1-methylethyl]-4-methyl-1H-imidazole-5-carboxamide](/img/structure/B5295017.png)




![3,4-difluoro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5295067.png)
![2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol](/img/structure/B5295074.png)